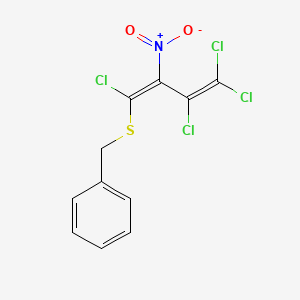![molecular formula C15H25NO3S B3828383 5,5,6-trimethyl-3-(1-piperidinylsulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3828383.png)
5,5,6-trimethyl-3-(1-piperidinylsulfonyl)bicyclo[2.2.1]heptan-2-one
説明
5,5,6-trimethyl-3-(1-piperidinylsulfonyl)bicyclo[2.2.1]heptan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TPSB and is a bicyclic ketone derivative of the piperidine ring. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of TPSB is not fully understood, but it is believed to act as a modulator of the immune response. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. TPSB has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
TPSB has been shown to have several biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to inhibit the production of prostaglandin E2, a major mediator of pain and inflammation. TPSB has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. In addition, TPSB has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of using TPSB in lab experiments is its high purity and reliability in synthesis. TPSB has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using TPSB is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on TPSB. One area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation. Further studies are needed to investigate the efficacy and safety of TPSB in human clinical trials. Another potential direction is the investigation of TPSB as a modulator of the immune response in various disease states. Additionally, the development of new synthesis methods for TPSB could improve yield and purity, making it more accessible for research purposes.
Conclusion:
5,5,6-trimethyl-3-(1-piperidinylsulfonyl)bicyclo[2.2.1]heptan-2-one, or TPSB, is a unique chemical compound that has gained significant attention in the scientific community. Its potential applications in medicinal chemistry, as well as its mechanism of action and physiological effects, make it a promising candidate for future research. Further studies are needed to fully understand the potential of TPSB and its role in various disease states.
科学的研究の応用
TPSB has been used in various scientific studies due to its unique structure and potential applications. One of the main areas of research has been in the field of medicinal chemistry, where TPSB has been investigated for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
5,5,6-trimethyl-3-piperidin-1-ylsulfonylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-10-11-9-12(15(10,2)3)14(13(11)17)20(18,19)16-7-5-4-6-8-16/h10-12,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEIKPPCIVKMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)C(C2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6-Trimethyl-3-piperidin-1-ylsulfonylbicyclo[2.2.1]heptan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B3828303.png)
![2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B3828312.png)
![N-[4-(acetylamino)phenyl]-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828334.png)
![1-[({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B3828353.png)
![ethyl 3-oxo-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]propanoate](/img/structure/B3828358.png)
![5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid ammoniate](/img/structure/B3828361.png)
![5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione](/img/structure/B3828364.png)
![11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione](/img/structure/B3828371.png)
![5,5,6-trimethyl-3-(4-morpholinylsulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3828379.png)
![1-adamantyl[3-(4-fluorophenyl)-2-oxiranyl]methanone](/img/structure/B3828385.png)
![5-[3-(1H-indol-3-yl)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B3828388.png)
![5-[4-(diethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828394.png)
![5-(1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828417.png)